Ethyl thiomorpholine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl thiomorpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-2-10-7(9)6-5-11-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRCEZBURAQLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589622 | |

| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159381-07-4 | |

| Record name | Ethyl thiomorpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 159381-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl thiomorpholine-3-carboxylate hydrochloride chemical properties

An In-depth Technical Guide to Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its potential applications, grounding our analysis in established scientific principles and available data.

Molecular Structure and Identification

This compound is a thiomorpholine derivative, which is a six-membered saturated heterocyclic ring containing both a sulfur and a nitrogen atom. The ethyl carboxylate group at the 3-position and the hydrochloride salt form are key features influencing its chemical behavior.

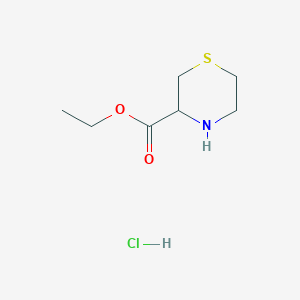

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

| Identifier | Value | Source |

| CAS Number | 87463-91-0 | |

| Molecular Formula | C7H14ClNO2S | |

| Molecular Weight | 211.71 g/mol | |

| Canonical SMILES | CCOC(=O)C1CSCCN1.Cl | |

| InChI | InChI=1S/C7H13NO2S.ClH/c1-2-11-7(10)6-5-8-3-4-9-6;/h6,8-9H,2-5H2,1H3;1H |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity.

Table of Properties:

| Property | Value | Notes |

| Appearance | White to off-white powder/crystals | Visual inspection. |

| Melting Point | 138-142 °C | |

| Solubility | Soluble in water. | The hydrochloride salt form generally confers aqueous solubility. |

| Stability | Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. | Standard recommendation for amine hydrochlorides. |

Expert Insight: The presence of the hydrochloride salt significantly enhances the compound's polarity and, consequently, its solubility in aqueous media compared to its free base form. This is a crucial consideration for its use in biological assays and for potential formulation as a pharmaceutical agent. The melting point range suggests a crystalline solid of reasonable purity.

Synthesis and Reactivity

Understanding the synthesis of this compound provides context for potential impurities and informs its reactivity. A common synthetic route involves the cyclization of appropriate precursors.

Conceptual Synthesis Workflow:

A plausible synthetic approach involves the reaction of a cysteine ethyl ester equivalent with a suitable dielectrophile, such as a 1,2-dihaloethane, followed by cyclization. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity Profile:

-

Amine Functionality: The secondary amine within the thiomorpholine ring is the most reactive site. As a hydrochloride salt, the nitrogen is protonated, rendering it less nucleophilic. However, in the presence of a base, the free amine can be regenerated and will undergo reactions typical of secondary amines, such as acylation, alkylation, and sulfonylation.

-

Ester Functionality: The ethyl carboxylate group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

-

Sulfur Atom: The sulfur atom in the thiomorpholine ring is a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide or sulfone.

Applications in Research and Development

This compound serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature (secondary amine and ester) allows for diverse chemical modifications.

Potential Applications:

-

Scaffold for Drug Discovery: The thiomorpholine core is present in a number of biologically active compounds. This molecule can be used as a starting point for the synthesis of more complex molecules with potential therapeutic applications.

-

Synthesis of Novel Ligands: The amine and ester groups can be functionalized to create novel ligands for various biological targets.

-

Peptidomimetic Research: As a constrained amino acid analogue, it can be incorporated into peptide sequences to study structure-activity relationships and improve metabolic stability.

Experimental Protocol: Deprotection of the Amine (Free Base Generation)

To utilize the nucleophilicity of the secondary amine, the hydrochloride salt must be neutralized.

Objective: To generate the free base of Ethyl Thiomorpholine-3-Carboxylate for subsequent reaction.

Materials:

-

This compound

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of this compound in a minimal amount of deionized water in a separatory funnel.

-

Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. CO₂ evolution may be observed. Continue addition until the aqueous layer is basic (test with pH paper, pH > 8).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc) three times. Combine the organic layers.

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, likely as an oil or low-melting solid.

Trustworthiness of Protocol: This is a standard acid-base extraction procedure. The use of a weak base like sodium bicarbonate is sufficient to deprotonate the secondary ammonium salt without promoting significant ester hydrolysis. The extraction and drying steps are standard procedures to isolate the organic-soluble free base.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

An In-depth Technical Guide to the Structure Elucidation of Ethyl Thiomorpholine-3-carboxylate Hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of ethyl thiomorpholine-3-carboxylate hydrochloride. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic rationale behind experimental selection, data interpretation, and the synergistic interplay of various spectroscopic and analytical methods. It is designed to serve as a practical and authoritative resource for professionals engaged in the characterization of novel heterocyclic compounds, emphasizing a self-validating approach to ensure the highest degree of scientific integrity.

Introduction: The Significance of Thiomorpholine Scaffolds

The thiomorpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Thiomorpholine and its derivatives have shown potential as antioxidant, hypolipidemic, antitubercular, and antiprotozoal agents. This compound serves as a key building block in the synthesis of more complex molecules, making its unambiguous structural confirmation a critical first step in many drug discovery pipelines. The introduction of the hydrochloride salt form enhances stability and aqueous solubility, properties that are often desirable for pharmaceutical development. This guide will walk through the logical progression of experiments required to confirm the molecular structure, connectivity, and stereochemistry of this important heterocyclic compound.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex spectroscopic analysis, foundational techniques provide the initial, yet critical, pieces of the structural puzzle. These methods confirm the elemental composition and molecular mass, forming the basis upon which all subsequent data is interpreted.

2.1. Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, N, S, Cl) in the compound. For this compound (C7H14ClNO2S), the theoretical percentages are:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 7 | 84.07 | 39.71% |

| Hydrogen (H) | 1.01 | 14 | 14.14 | 6.68% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 16.74% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.62% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.11% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.15% |

| Total | 211.74 | 100.00% |

Protocol: Elemental Analysis (CHNS)

-

Sample Preparation: A precisely weighed sample (typically 1-3 mg) of the dried compound is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen. This process converts the sample into simple gases (CO2, H2O, N2, SO2).

-

Separation and Detection: The gaseous products are separated by gas chromatography and quantified using a thermal conductivity detector.

-

Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.

Self-Validation Check: The experimental percentages should be within ±0.4% of the theoretical values to confirm the empirical formula.

2.2. Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the parent molecule and fragmentation patterns that offer clues about its structure. For this compound, the expected molecular weight is approximately 211.71 g/mol .

Expected Observations:

-

Molecular Ion Peak (M+): The mass spectrum of the free base (ethyl thiomorpholine-3-carboxylate) should show a molecular ion peak at m/z ≈ 175. This corresponds to the molecule [C7H13NO2S]+.

-

Isotope Pattern: The presence of sulfur will result in a characteristic M+2 peak with an intensity of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

-

Fragmentation: Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH2CH3) or the entire ester functionality.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments will be used to establish the carbon-hydrogen framework and the connectivity of all atoms in the molecule.

3.1. ¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals for Ethyl Thiomorpholine-3-carboxylate:

| Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| -CH₃ (ethyl) | ~1.2-1.3 | Triplet (t) | 3H | Protons on the methyl group of the ethyl ester. |

| -CH₂- (ethyl) | ~4.1-4.2 |

Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to Ethyl Thiomorpholine-3-carboxylate Hydrochloride

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," serve as versatile starting points for the development of novel therapeutics due to their ability to bind to multiple biological targets.[1] The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has emerged as one such prominent scaffold.[1][2] Its unique stereoelectronic properties and conformational flexibility allow for strategic modifications that can significantly influence biological activity. This compound is a key derivative of this scaffold, serving as a critical building block for synthesizing more complex, pharmacologically active molecules.

This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, a validated workflow for its characterization, and its role within the broader context of drug development. The information presented herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Physicochemical & Structural Characteristics

This compound is the hydrochloride salt of the ethyl ester of thiomorpholine-3-carboxylic acid. The addition of the hydrochloride group enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and subsequent reactions. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂S | PubChem[3] |

| Molecular Weight | 211.71 g/mol | PubChem, SCBT[3][4] |

| CAS Number | 159381-07-4 | PubChem, SCBT[3][4] |

| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | PubChem[3] |

| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | SCBT[4] |

| Appearance | White Solid (Typical) | Thermo Fisher Scientific[5] |

| Parent Compound | Ethyl thiomorpholine-3-carboxylate | PubChem[3] |

Synthesis and Quality Control: A Self-Validating Workflow

The synthesis of this compound typically involves a multi-step process. While numerous specific synthetic routes exist for thiomorpholine derivatives[6], a common conceptual pathway involves the formation of the core thiomorpholine ring, followed by esterification and salt formation. The trustworthiness of the final compound relies on a rigorous, multi-faceted analytical characterization workflow where each step validates the others.

Conceptual Synthesis and Purification Workflow

The synthesis must be meticulously planned to control impurities. The following diagram illustrates a logical workflow, beginning from precursor molecules and culminating in a highly pure, characterized final product. The causality is clear: each step builds upon the successful completion of the previous one, with purification being a critical gatekeeper to ensure the quality of the intermediate for the next reaction.

Caption: Conceptual workflow for synthesis and purification.

Analytical Characterization Protocol

To ensure the identity, purity, and structural integrity of the synthesized compound, a self-validating analytical protocol is essential. This involves orthogonal methods that provide complementary information.

Objective: To confirm the structure and assess the purity of this compound.

Methodology:

-

Visual Inspection:

-

Step 1.1: Observe the physical state and color of the sample. It should be a white to off-white solid.[5]

-

Causality: A significant deviation in color may indicate the presence of impurities or degradation.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Step 2.1: Prepare a standard solution of the compound in a suitable solvent (e.g., Methanol/Water).

-

Step 2.2: Inject the solution into an HPLC system equipped with a C18 column and a UV detector.

-

Step 2.3: Run a gradient elution method to separate the main compound from any potential impurities.

-

Step 2.4: Analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak.

-

Causality: HPLC provides a quantitative measure of purity, which is critical for its use in sensitive applications like drug synthesis.[7]

-

-

Identity Confirmation via Mass Spectrometry (MS):

-

Step 3.1: Infuse the sample solution into an LC-MS system.

-

Step 3.2: Acquire the mass spectrum in positive ion mode.

-

Step 3.3: Look for the molecular ion peak corresponding to the free base (Ethyl thiomorpholine-3-carboxylate). The expected [M+H]⁺ value is approximately 176.07 Da.

-

Causality: MS provides a direct measurement of the molecular weight, offering unambiguous confirmation of the compound's identity.

-

-

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Step 4.1: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Step 4.2: Acquire ¹H and ¹³C NMR spectra.

-

Step 4.3: Analyze the spectra for characteristic peaks: the ethyl group (a triplet and a quartet), and the protons of the thiomorpholine ring. The integration of the peaks in the ¹H NMR should correspond to the number of protons in the structure.

-

Causality: NMR provides detailed information about the chemical environment and connectivity of atoms, confirming the precise molecular structure.

-

The diagram below illustrates how these techniques work in concert to provide a comprehensive and trustworthy characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H14ClNO2S | CID 17433447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hovione.com [hovione.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Thiomorpholine-3-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of ethyl thiomorpholine-3-carboxylate hydrochloride. This valuable heterocyclic compound serves as a key building block in the development of novel therapeutic agents. This document delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for successful synthesis and purification. The presented methodology is grounded in established chemical literature and is designed to be both reproducible and scalable.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules.[1][2] Its unique conformational properties and ability to participate in various non-covalent interactions make it an attractive moiety for drug design. Ethyl thiomorpholine-3-carboxylate, in particular, is a versatile intermediate, offering multiple points for chemical modification to explore structure-activity relationships (SAR) in drug discovery programs.[3] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations.[4][5]

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic disconnection of the target molecule, this compound, points to L-cysteine ethyl ester as a readily available and chiral starting material. The thiomorpholine ring can be constructed through the cyclization of a cysteine derivative with a suitable two-carbon electrophile.

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for this compound.

Based on this analysis, a two-step synthetic sequence is proposed, commencing with the alkylation of the thiol group of L-cysteine ethyl ester, followed by an intramolecular cyclization to forge the thiomorpholine ring.

Detailed Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from L-cysteine ethyl ester hydrochloride.

Step 1: S-Alkylation of L-Cysteine Ethyl Ester

The initial step involves the reaction of L-cysteine ethyl ester with a 1,2-dihaloalkane, typically 1,2-dibromoethane, to form the key intermediate, S-(2-bromoethyl)-L-cysteine ethyl ester. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the cysteine derivative attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

Scheme 1: S-Alkylation Reaction

Caption: Formation of the S-alkylated intermediate.

Step 2: Intramolecular Cyclization and Salt Formation

The S-(2-bromoethyl)-L-cysteine ethyl ester intermediate is then induced to undergo an intramolecular cyclization. Under basic conditions, the primary amine group acts as a nucleophile, attacking the carbon atom bearing the bromine, leading to the formation of the six-membered thiomorpholine ring. The reaction mixture is subsequently acidified with hydrochloric acid to yield the desired hydrochloride salt.

Scheme 2: Cyclization and Salt Formation

Caption: Formation of the thiomorpholine ring and subsequent protonation.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| L-Cysteine ethyl ester hydrochloride | 868-59-7 | 185.67 |

| 1,2-Dibromoethane | 106-93-4 | 187.86 |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 |

| Ethanol (EtOH) | 64-17-5 | 46.07 |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 |

| Hydrochloric acid (HCl), concentrated | 7647-01-0 | 36.46 |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |

Procedure:

Step 1: Synthesis of S-(2-Bromoethyl)-L-cysteine ethyl ester

-

To a solution of L-cysteine ethyl ester hydrochloride (18.57 g, 0.1 mol) in ethanol (200 mL) in a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium bicarbonate (16.8 g, 0.2 mol) in portions.

-

Stir the resulting suspension at room temperature for 30 minutes to neutralize the hydrochloride and liberate the free base.

-

Add 1,2-dibromoethane (28.18 g, 0.15 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil. This crude intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude S-(2-bromoethyl)-L-cysteine ethyl ester in ethanol (150 mL).

-

Add a solution of sodium bicarbonate (10.08 g, 0.12 mol) in water (50 mL) to the ethanolic solution.

-

Heat the mixture to reflux for 8-12 hours to facilitate the intramolecular cyclization. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and cool the filtrate in an ice bath.

-

Bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.

-

Collect the white precipitate of this compound by filtration.

-

Wash the product with cold diethyl ether and dry under vacuum.

Table 1: Expected Yield and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |

| Ethyl thiomorpholine-3-carboxylate HCl | C₇H₁₄ClNO₂S | 211.71 | 65-75 | White crystalline solid |

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point: The melting point of the hydrochloride salt should be determined and compared with literature values.

Safety Considerations

-

1,2-Dibromoethane is a toxic and carcinogenic substance. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive. Use with caution and appropriate PPE.

-

All reactions should be performed in a well-ventilated area.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions and employing standard laboratory techniques, researchers can access this valuable building block for their drug discovery and development endeavors. The use of readily available starting materials and straightforward reaction steps makes this protocol amenable to both small-scale and larger-scale synthesis.

References

- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. prepchem.com [prepchem.com]

- 4. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Starting Materials for Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl thiomorpholine-3-carboxylate hydrochloride is a pivotal heterocyclic building block in contemporary drug discovery, prized for its unique conformational features and versatile reactivity. This guide offers a comprehensive exploration of the foundational starting materials and synthetic strategies employed in its preparation. As a senior application scientist, this document moves beyond a mere recitation of protocols to provide a causal analysis of experimental choices, ensuring a deep, actionable understanding for researchers in the field. Every methodological discussion is grounded in established chemical principles, offering a self-validating framework for the synthesis of this crucial intermediate.

Strategic Importance in Medicinal Chemistry

The thiomorpholine scaffold is a bioisostere of the morpholine ring, where the oxygen atom is replaced by sulfur. This substitution imparts distinct physicochemical properties, including altered lipophilicity, hydrogen bonding capacity, and metabolic stability. This compound, in particular, serves as a versatile precursor for a wide array of more complex molecules, finding application in the development of novel therapeutics. Its value lies in the trifunctional nature of the molecule: a secondary amine for amide or amine derivatization, an ester for hydrolysis or amidation, and the thiomorpholine ring itself as a core structural element.

Core Starting Materials: A Strategic Analysis

The synthesis of this compound is a multi-step process that hinges on the judicious selection of readily available and cost-effective starting materials. The most logical and widely adopted synthetic strategy commences with the construction of the thiomorpholine-3-carboxylic acid core, followed by esterification and salt formation.

L-Cysteine: The Chiral Fountainhead

The primary chiral starting material for the synthesis of the thiomorpholine core is the naturally occurring amino acid, L-cysteine.

-

Chemical Structure:

-

Rationale for Selection: L-cysteine is an ideal precursor for several key reasons:

-

Inherent Chirality: It provides a straightforward route to enantiomerically pure thiomorpholine derivatives, which is of paramount importance in modern drug development to minimize off-target effects and enhance therapeutic efficacy.

-

Reactive Thiol Group: The nucleophilic thiol (-SH) group is perfectly poised for reaction with a suitable electrophile to initiate the formation of the heterocyclic ring.

-

Amino and Carboxyl Functionalities: The presence of both an amino (-NH₂) and a carboxylic acid (-COOH) group provides the necessary handles for subsequent chemical modifications.

-

1,2-Dihaloethanes: The Cyclization Partner

To form the six-membered thiomorpholine ring, a two-carbon electrophilic synthon is required to bridge the sulfur and nitrogen atoms of cysteine. 1,2-dihaloethanes, such as 1,2-dibromoethane or 1,2-dichloroethane, are the most common reagents for this purpose.

-

Chemical Structure (1,2-dibromoethane):

-

Mechanism of Action: The reaction proceeds via a tandem nucleophilic substitution. The deprotonated thiol of cysteine first displaces one of the halide atoms. This is followed by an intramolecular cyclization where the amino group displaces the second halide, forming the thiomorpholine ring. This reaction is typically carried out in the presence of a base to deprotonate the thiol and neutralize the hydrohalic acid byproduct.

Synthetic Workflow: From Starting Materials to Final Product

The overall synthetic pathway can be logically divided into three key stages:

-

Synthesis of Thiomorpholine-3-carboxylic Acid: The foundational step where the heterocyclic core is constructed.

-

Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.

-

Hydrochloride Salt Formation: Preparation of the final, stable salt form.

Below is a detailed, step-by-step methodology for this synthetic sequence.

Stage 1: Synthesis of Thiomorpholine-3-carboxylic Acid

This stage involves the reaction of L-cysteine with a 1,2-dihaloethane.

Experimental Protocol:

-

Dissolution and Deprotonation: L-cysteine is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate. This deprotonates the thiol group, forming the more nucleophilic thiolate.

-

Addition of Dihaloethane: 1,2-dibromoethane is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic substitution and subsequent cyclization.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and acidified to precipitate the product. The solid thiomorpholine-3-carboxylic acid is then collected by filtration, washed, and dried.

| Parameter | Value/Condition | Rationale |

| Starting Materials | L-cysteine, 1,2-dibromoethane | Readily available and provide the necessary functionalities. |

| Base | Sodium Hydroxide | To deprotonate the thiol and drive the reaction. |

| Solvent | Water | Economical and effective for dissolving the starting materials. |

| Temperature | Reflux | To overcome the activation energy of the reaction. |

| Workup | Acidification | To precipitate the zwitterionic product. |

Stage 2: Fischer Esterification to Ethyl Thiomorpholine-3-carboxylate

The carboxylic acid is converted to the ethyl ester using the well-established Fischer esterification method.[1][2]

Experimental Protocol:

-

Acidic Ethanolic Solution: Thiomorpholine-3-carboxylic acid is suspended in anhydrous ethanol. A strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, is carefully added.

-

Heating under Reflux: The mixture is heated to reflux to drive the equilibrium towards the formation of the ester.[3]

-

Removal of Water: To further favor product formation, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus or by using a large excess of ethanol.[1]

-

Neutralization and Extraction: After the reaction is complete, the mixture is cooled and the excess acid is neutralized with a weak base, such as sodium bicarbonate solution. The ethyl ester is then extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl thiomorpholine-3-carboxylate. Further purification can be achieved by column chromatography if necessary.

| Parameter | Value/Condition | Rationale |

| Reactants | Thiomorpholine-3-carboxylic acid, Ethanol | To form the desired ethyl ester. |

| Catalyst | Sulfuric Acid or HCl | To protonate the carbonyl oxygen and activate the carboxylic acid. |

| Temperature | Reflux | To accelerate the reaction and shift the equilibrium. |

| Workup | Neutralization and Extraction | To isolate the ester from the reaction mixture. |

Stage 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base ester to its more stable and crystalline hydrochloride salt.

Experimental Protocol:

-

Dissolution: The purified ethyl thiomorpholine-3-carboxylate is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Addition of HCl: A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the ester.

-

Precipitation and Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The solid is collected by filtration, washed with the anhydrous solvent to remove any unreacted starting material, and dried under vacuum.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from its core starting materials.

Caption: Synthetic pathway for this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental principles of organic chemistry. By understanding the rationale behind the choice of starting materials—L-cysteine as a chiral source and 1,2-dihaloethanes as cyclizing agents—and the key transformations of ring formation, esterification, and salt formation, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The methodologies outlined in this guide provide a robust framework for the practical synthesis and underscore the importance of a deep understanding of reaction mechanisms and experimental design.

References

The Thiomorpholine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Thiomorpholine Derivatives

Abstract

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged from the shadow of its well-known oxygenated analog, morpholine, to establish itself as a privileged scaffold in medicinal chemistry.[1] Its unique stereoelectronic properties, including its role as a hydrogen bond acceptor and its conformational flexibility, have led to its incorporation into a wide array of biologically active molecules. The substitution of oxygen with sulfur significantly alters the physicochemical properties of the ring, impacting its size, lipophilicity, and metabolic stability, which medicinal chemists can strategically exploit in drug design.[1] This guide provides a comprehensive overview of the diverse biological activities of thiomorpholine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. We will explore their applications as anticancer, antimicrobial, anti-inflammatory, antidiabetic, antioxidant, and hypolipidemic agents, supported by quantitative data, detailed protocols, and mechanistic pathway diagrams to offer a holistic resource for researchers and drug development professionals.

The Ascendance of a Privileged Scaffold in Medicinal Chemistry

In the lexicon of drug discovery, a "privileged scaffold" refers to a molecular framework capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for developing novel therapeutics.[1] For decades, the morpholine ring has been a quintessential example of such a scaffold, featuring in numerous approved drugs. Its sulfur analog, thiomorpholine, has steadily gained prominence, demonstrating a remarkable spectrum of pharmacological activities.[1] This versatility has cemented its status as an invaluable building block in the medicinal chemist's arsenal.

The strategic replacement of the morpholine oxygen with a sulfur atom can lead to improved pharmacokinetic profiles and novel biological activities. The sulfur atom can exist in different oxidation states—sulfide, sulfoxide, and sulfone—further expanding the chemical space and allowing for the fine-tuning of a drug candidate's properties. This guide will explore the rich pharmacology of this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Thiomorpholine derivatives have shown significant potential as anticancer agents, often by inhibiting key signaling pathways implicated in cancer cell proliferation and survival.[1]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A frequently deregulated signaling network in various human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is critical for cell proliferation, growth, and survival. Several thiomorpholine-containing compounds have been developed as potent inhibitors of this pathway. For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have been synthesized and evaluated as PI3K inhibitors.[2]

The morpholine oxygen in many PI3K inhibitors forms a critical hydrogen bond in the hinge region of the kinase domain. Replacing this with a thiomorpholine can modulate selectivity and potency. The general mechanism involves the inhibitor binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently blocking the downstream activation of Akt and mTOR. This leads to the inhibition of cell growth and the induction of apoptosis.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiomorpholine derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various thiomorpholine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl-thiomorpholine (3f) | A549 (Lung) | 3.72 | [3] |

| Thiazolyl-thiomorpholine (3d) | A549 (Lung) | 6.93 | [3] |

| Thiazolyl-thiomorpholine (3c) | A549 (Lung) | 7.61 | [3] |

| Thiazolyl-thiomorpholine (3a) | A549 (Lung) | 10.32 | [3] |

| Cisplatin (Reference) | A549 (Lung) | 12.50 | [3] |

| N-azole substituted thiomorpholine (10c) | A549 (Lung) | 10.1 | [4] |

| N-azole substituted thiomorpholine (10c) | HeLa (Cervical) | 30.0 | [4] |

| Thiopyrano[4,3-d]pyrimidine (8d) | A549 (Lung) | 6.02 | [2] |

| Thiopyrano[4,3-d]pyrimidine (8d) | PC-3 (Prostate) | 8.91 | [2] |

| Thiopyrano[4,3-d]pyrimidine (8d) | MCF-7 (Breast) | 8.39 | [2] |

Experimental Protocols: Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the thiomorpholine derivatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against compound concentration.[3]

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early hallmark of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the thiomorpholine derivative at various concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL.[7]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of a propidium iodide (PI) working solution to 100 µL of the cell suspension.[7]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[7]

-

Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[7] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Antimicrobial Activity: A New Generation of Antibiotics

Thiomorpholine derivatives have shown potent activity against a range of microbial pathogens, including drug-resistant bacteria and fungi. A prominent example is Sutezolid (PNU-100480), an oxazolidinone antibiotic containing a thiomorpholine moiety that has been investigated for the treatment of tuberculosis.[1][8]

Mechanism of Action: Protein Synthesis Inhibition

Sutezolid, like its morpholine-containing predecessor Linezolid, is a bacterial protein synthesis inhibitor. It functions by binding to the 23S rRNA of the 50S ribosomal subunit, which interferes with the formation of the initiation complex and prevents the translation of bacterial RNA into essential proteins. This ultimately halts bacterial growth. The replacement of the morpholine oxygen with sulfur in Sutezolid has been shown to result in superior antituberculosis activity in preclinical studies.[7]

Caption: Mechanism of action of Sutezolid, a thiomorpholine-based antibiotic.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Thiomorpholine derivative (CTC) | S. aureus | 64 | [9] |

| Thiomorpholine derivative (7b) | M. smegmatis | 7.81 | [10] |

| Schiff base of thiomorpholine (7c) | M. smegmatis | 7.81 | [10] |

| Sutezolid | M. tuberculosis | 0.06-0.25 | [11] |

| Linezolid (Reference) | M. tuberculosis | 0.25-1.0 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare serial twofold dilutions of the thiomorpholine derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diverse Bioactivities: Beyond Cancer and Infections

The therapeutic potential of thiomorpholine derivatives extends to a variety of other disease areas.

Anti-inflammatory Activity

Thoughtfully substituted thiomorpholine derivatives have been reported to possess anti-inflammatory properties.[10] The mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[1] For example, certain thiomorpholine-bearing compounds have shown good in vitro DPP-IV inhibition with IC50 values in the low micromolar range (e.g., 3.40 µM).[12]

Antioxidant and Hypolipidemic Activities

Several thiomorpholine derivatives have demonstrated the ability to combat oxidative stress and dyslipidemia.[10] Some derivatives have been shown to inhibit lipid peroxidation with IC50 values as low as 7.5 µM.[13] In preclinical models, the most active compounds have been shown to significantly decrease triglyceride, total cholesterol, and low-density lipoprotein levels.[13] The proposed mechanism for the hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of thiomorpholine derivatives is highly dependent on the nature and position of substituents on the thiomorpholine ring and any appended scaffolds.

-

Anticancer Activity: For thiazolyl-thiomorpholine derivatives, substitutions on the phenyl ring attached to the thiazole moiety significantly influence cytotoxicity. Electron-withdrawing groups (e.g., -Cl, -Br) and small alkyl groups (e.g., -CH3) at the para position tend to enhance activity against lung cancer cells.[3] For thiopyrano[4,3-d]pyrimidine derivatives, electron-withdrawing groups on the benzene ring at the C-4 position also lead to better antitumor activity.[2]

-

Antimicrobial Activity: In the oxazolidinone class, the presence of the thiomorpholine ring itself, particularly in the S-oxide or S,S-dioxide form, can enhance activity against certain respiratory pathogens compared to the morpholine analog.[14]

-

Antioxidant Activity: The antioxidant capacity is often linked to the presence of an antioxidant moiety as the N-substituent on the thiomorpholine ring.[13]

Synthesis of Bioactive Thiomorpholine Derivatives

A variety of synthetic routes have been developed to access the thiomorpholine scaffold and its derivatives. A common approach involves the reaction of a primary amine with a dielectrophile, such as a bis(2-haloethyl)sulfide.

Example Protocol: Synthesis of a PI3K Inhibitor Precursor

This protocol outlines the synthesis of a key intermediate for a morpholinopyrimidine-based PI3K inhibitor, which can be adapted for thiomorpholine analogs.

Protocol for 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol:

-

Reaction Setup: A mixture of 2,4-dichloro-6-morpholinopyrimidine (1.0 equiv.), 6-aminohexan-1-ol (1.1 equiv.), and triethylamine (1.5 equiv.) in ethanol is heated to reflux.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired product.[15]

Conclusion and Future Outlook

The thiomorpholine scaffold has unequivocally established its position as a privileged structure in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide range of biologically active compounds with therapeutic potential across diverse disease areas, including oncology, infectious diseases, and metabolic disorders. The continued exploration of novel synthetic methodologies, coupled with advanced computational and high-throughput screening techniques, will undoubtedly lead to the discovery of new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. jchemrev.com [jchemrev.com]

- 11. broadpharm.com [broadpharm.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Thiomorpholine-3-Carboxylate Hydrochloride: A Technical Guide for Drug Development Professionals

Prepared by a Senior Application Scientist

This technical guide provides an in-depth analysis of ethyl thiomorpholine-3-carboxylate hydrochloride, a heterocyclic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the thiomorpholine scaffold in the design of novel therapeutics. We will delve into the compound's physicochemical properties, explore its strategic importance in drug discovery, and present a plausible synthetic pathway, offering insights grounded in established chemical principles.

The Thiomorpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has garnered considerable attention as a "privileged scaffold" in drug discovery. Replacing the oxygen atom of the well-known morpholine ring with sulfur introduces key modifications to the molecule's stereoelectronic and physicochemical properties. This alteration enhances lipophilicity and provides a potential site for metabolic oxidation, which can be strategically employed in drug design.

Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. Their versatility and favorable pharmacological profiles have established them as valuable components in the medicinal chemist's toolkit for constructing novel therapeutic agents.

Physicochemical and Structural Properties of this compound

This compound is a key intermediate that provides a reactive handle for further molecular elaboration. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 159381-07-4 | |

| Molecular Formula | C₇H₁₄ClNO₂S | |

| Molecular Weight | 211.71 g/mol | |

| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | |

| Parent Compound | Ethyl thiomorpholine-3-carboxylate |

Synthesis and Mechanistic Considerations

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The most logical approach involves the esterification of the parent amino acid, thiomorpholine-3-carboxylic acid.

Proposed Synthetic Pathway: Esterification of Thiomorpholine-3-Carboxylic Acid

The synthesis would likely begin with the readily available thiomorpholine-3-carboxylic acid. The key transformation is the esterification of the carboxylic acid moiety to its corresponding ethyl ester, followed by the formation of the hydrochloride salt.

Diagram of Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from thiomorpholine-3-carboxylic acid.

Materials:

-

Thiomorpholine-3-carboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiomorpholine-3-carboxylic acid in an excess of absolute ethanol. The flask should be cooled in an ice bath.

-

Esterification: Slowly add thionyl chloride dropwise to the cooled suspension with vigorous stirring. The addition of thionyl chloride serves a dual purpose: it activates the carboxylic acid for esterification and provides the hydrochloric acid for the final salt formation.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess ethanol and thionyl chloride can be removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude product can be triturated with anhydrous diethyl ether to induce precipitation of the hydrochloride salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

Excess Ethanol: Using ethanol as both the reagent and the solvent drives the esterification equilibrium towards the product side, maximizing the yield.

-

Thionyl Chloride: This is a classic and highly effective reagent for converting carboxylic acids to their corresponding esters in the presence of an alcohol. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is then readily attacked by ethanol. A key advantage is that the byproducts (SO₂ and HCl) are gaseous, which simplifies the purification process.

-

Hydrochloride Salt Formation: The in-situ generation of HCl from the reaction of thionyl chloride with ethanol ensures the protonation of the basic nitrogen atom of the thiomorpholine ring, leading directly to the desired hydrochloride salt. This salt form often exhibits improved stability and handling properties compared to the free base.

Spectroscopic Characterization (Anticipated Data)

While specific, publicly available spectra for this compound are scarce, one can predict the key features that would be observed in its ¹H NMR, ¹³C NMR, IR, and mass spectra based on its chemical structure.

| Spectroscopic Technique | Anticipated Key Features |

| ¹H NMR | - A triplet and a quartet corresponding to the ethyl ester group.- Complex multiplets in the aliphatic region for the protons on the thiomorpholine ring.- A downfield shift of the proton on the carbon adjacent to the ester and the nitrogen, due to their electron-withdrawing effects. |

| ¹³C NMR | - A peak in the carbonyl region (~170 ppm) for the ester.- A peak around 60 ppm for the methylene carbon of the ethyl group.- Several peaks in the aliphatic region for the carbon atoms of the thiomorpholine ring. |

| FT-IR | - A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester.- A broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an amine hydrochloride salt.- C-H stretching vibrations in the 2850-3000 cm⁻¹ range. |

| Mass Spectrometry | - The mass spectrum would show the molecular ion peak for the free base (ethyl thiomorpholine-3-carboxylate) at m/z 175.07. |

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The ester functionality provides a convenient point for chemical modification, such as amide bond formation, reduction to an alcohol, or reaction with Grignard reagents.

The parent compound, L-thiomorpholine-3-carboxylic acid, has been studied in the context of cytotoxicity and has been shown to be a substrate for L-amino acid oxidase. This suggests that derivatives of this scaffold could be designed as prodrugs that are activated by specific enzymes in target tissues.

The broader class of thiomorpholine derivatives has been investigated for a wide range of biological activities, including:

-

Anticancer agents

-

Anti-inflammatory compounds

-

Antimicrobial and antifungal agents

-

Dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes

-

Antioxidant and hypolipidemic agents

The incorporation of the ethyl thiomorpholine-3-carboxylate moiety into larger molecules can impart favorable pharmacokinetic properties and provide a scaffold for interacting with various biological targets.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow for the use of the title compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its thiomorpholine core imparts unique structural and electronic properties that have been successfully exploited in the development of a wide range of biologically active compounds. While detailed synthetic and spectroscopic data are not widely available in the public domain, its preparation can be reliably achieved through standard esterification procedures. For researchers and drug development professionals, this compound represents a key starting point for the synthesis of novel therapeutics targeting a multitude of disease areas.

The Emergence of a Privileged Scaffold: A Technical History of Thiomorpholine and Its Derivatives

Abstract

This in-depth technical guide charts the discovery and historical evolution of thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen. From its early synthesis in the pioneering days of heterocyclic chemistry to its contemporary status as a "privileged scaffold" in medicinal chemistry, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of thiomorpholine's journey. We will explore the seminal synthetic methodologies, the expansion of its chemical space through the oxidation of its sulfur atom, and its critical role in the development of impactful pharmaceuticals. This guide synthesizes historical context with modern applications, offering detailed experimental protocols, comparative data, and visual diagrams to illuminate the enduring relevance of thiomorpholine in the quest for novel therapeutics.

The Genesis of a Heterocycle: Discovery and Early Investigations

The story of thiomorpholine, or 1,4-thiazinane, is rooted in the broader exploration of heterocyclic chemistry that gained momentum in the late 19th and early 20th centuries. While pinpointing a single, definitive "discovery" can be challenging, early investigations into the reactions of bifunctional molecules laid the groundwork for its synthesis. One of the foundational methods for creating the thiomorpholine ring system involves the reaction of diethanolamine with a sulfurizing agent.

One of the earliest comprehensive studies on thiomorpholine derivatives was published in 1934 by Lawton A. Burrows and E. Emmet Reid from Johns Hopkins University. Their work, "Some Thiomorpholine Derivatives," published in the Journal of the American Chemical Society, detailed the synthesis of N-substituted thiomorpholines and their corresponding dioxides.[1] This seminal paper established a clear path to this class of compounds and began to explore their chemical properties, setting the stage for future investigations into their utility.

The early interest in thiomorpholine and its analogues was largely academic, driven by a desire to understand the fundamental properties of these novel ring systems. The introduction of a sulfur atom in place of the oxygen in morpholine presented an intriguing variation in structure, polarity, and reactivity, prompting chemists to explore the consequences of this substitution.

The Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of the thiomorpholine core has evolved significantly since its early preparations. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

Classical Synthetic Routes

The foundational methods for constructing the thiomorpholine ring have remained relevant for their robustness and versatility. These classical approaches typically involve the cyclization of linear precursors containing the requisite nitrogen, sulfur, and carbon atoms.

-

From Diethanolamine: A common and historically significant method involves the conversion of diethanolamine into a bis(2-haloethyl)amine, followed by reaction with a sulfide source like sodium sulfide.[2] Alternatively, diethanolamine can be reacted with phosphorus pentasulfide, though this method is often less efficient.

-

From Cysteamine and a Two-Carbon Electrophile: Another versatile approach utilizes cysteamine (2-aminoethanethiol) as a key building block. Reaction of cysteamine with a suitable two-carbon electrophile, such as a 1,2-dihaloethane or an epoxide, can lead to the formation of the thiomorpholine ring. A modern variation of this involves the reaction of cysteamine with vinyl chloride.[3]

The following diagram illustrates the general strategies of these classical synthetic pathways:

Caption: Classical synthetic routes to the thiomorpholine core.

Modern Synthetic Innovations: The Advent of Continuous Flow Chemistry

In recent years, the demand for more efficient, scalable, and safer synthetic methods has led to the development of continuous flow processes for the production of thiomorpholine. A notable example is the telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization.[2][4] This approach offers several advantages over traditional batch synthesis, including enhanced safety by minimizing the accumulation of hazardous intermediates, improved reaction control, and higher throughput.[2]

The process begins with the photochemical reaction of cysteamine hydrochloride and vinyl chloride, which generates a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. This intermediate is then cyclized in the presence of a base to yield thiomorpholine.[2]

Caption: Continuous flow synthesis of thiomorpholine.

Comparative Overview of Synthetic Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Classical (from Diethanolamine) | Diethanolamine | Thionyl chloride, Sodium sulfide | Well-established, versatile for substitutions | Use of hazardous reagents, multi-step |

| Classical (from Cysteamine) | Cysteamine, 1,2-Dihaloethane | Base | Atom economical, direct | Availability of substituted starting materials |

| Modern (Continuous Flow) | Cysteamine HCl, Vinyl Chloride | Photocatalyst, Base (DIPEA) | High throughput, enhanced safety, scalable | Requires specialized equipment |

Expanding the Chemical Space: Thiomorpholine Dioxides

A key feature that enhances the versatility of the thiomorpholine scaffold is the ability of the sulfur atom to exist in different oxidation states, namely as a sulfoxide and a sulfone (thiomorpholine 1,1-dioxide). The oxidation of the sulfur atom significantly alters the physicochemical properties of the ring, including its polarity, hydrogen bonding capacity, and metabolic stability.

Thiomorpholine 1,1-dioxide is a particularly important derivative, serving as a key intermediate in the synthesis of various pharmaceuticals.[5] Its synthesis is typically achieved through the oxidation of thiomorpholine using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable, making it an attractive feature in drug design.

Thiomorpholine in Medicinal Chemistry: A Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that can provide ligands for diverse biological targets.[4] Thiomorpholine has earned this designation due to the wide array of biological activities exhibited by its derivatives.[5][6] These activities span a broad range of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[4][6]

The thiomorpholine moiety is often incorporated into drug candidates as a bioisosteric replacement for the morpholine ring. This substitution can lead to improved pharmacokinetic properties, such as increased lipophilicity and altered metabolic profiles.[4]

Notable Thiomorpholine-Containing Drugs and Clinical Candidates

The therapeutic potential of the thiomorpholine scaffold is best illustrated by its presence in several clinically important compounds.

-

Timolol: A non-selective beta-blocker used in the treatment of glaucoma and hypertension. Patented in 1968 and approved for medical use in 1978, Timolol was a landmark drug that highlighted the therapeutic potential of thiomorpholine-containing structures.[6] Its development marked a significant advancement in the management of glaucoma.

-

Sutezolid (PNU-100480): An oxazolidinone antibiotic that has been investigated for the treatment of tuberculosis, including multidrug-resistant strains. Sutezolid is the thiomorpholine analog of the approved drug Linezolid and has demonstrated potent activity against Mycobacterium tuberculosis.[5]

The diverse biological activities of thiomorpholine derivatives are summarized in the table below:

| Therapeutic Area | Biological Target/Activity | Reference |

| Infectious Diseases | Antitubercular, Antiprotozoal, Antimalarial | [6] |

| Oncology | Anticancer | [6] |

| Metabolic Disorders | DPP-IV inhibitor (Antidiabetic), Hypolipidemic | [6] |

| Inflammation & Pain | Anti-inflammatory, Analgesic | [6] |

| Other | Antioxidant, Retinal protector | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiomorpholine and a key derivative, reflecting both classical and modern approaches.

Classical Synthesis of Thiomorpholine from Bis(2-chloroethyl)amine

This protocol is adapted from historical synthetic procedures and represents a foundational method for preparing the thiomorpholine ring.

Materials:

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium sulfide nonahydrate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfide nonahydrate in water.

-

In a separate beaker, dissolve bis(2-chloroethyl)amine hydrochloride in ethanol.

-

Slowly add the bis(2-chloroethyl)amine solution to the stirred sodium sulfide solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thiomorpholine by distillation.

Modern Continuous Flow Synthesis of Thiomorpholine

This protocol is based on the work of Steiner et al. and represents a state-of-the-art method for thiomorpholine synthesis.[2]

Materials:

-

Cysteamine hydrochloride

-

9-Fluorenone (photocatalyst)

-

Methanol

-

Vinyl chloride (gas)

-

Diisopropylethylamine (DIPEA)

Equipment:

-

Continuous flow reactor system with a photochemical reactor (e.g., equipped with UV-LEDs)

-

Mass flow controller for gas delivery

-

Syringe pumps for liquid delivery

-

Back-pressure regulator

Procedure:

-

Preparation of the Liquid Feed: Dissolve cysteamine hydrochloride and 9-fluorenone in methanol. Degas the solution by sparging with an inert gas (e.g., argon).

-

Reactor Setup: Set up the continuous flow system, including the photochemical reactor and a subsequent residence coil for the cyclization step.

-

Thiol-Ene Reaction: Pump the liquid feed and vinyl chloride gas into a T-mixer, then through the photochemical reactor. Irradiate the mixture with UV light to initiate the thiol-ene reaction.

-

Cyclization: The output from the photochemical reactor is mixed with DIPEA in a second T-mixer and passed through a heated residence coil to effect cyclization.

-

Work-up and Purification: Collect the reaction mixture from the reactor outlet. The thiomorpholine product can be isolated and purified by distillation.

Conclusion: The Enduring Legacy and Future Prospects of Thiomorpholine

From its early synthesis to its current status as a privileged scaffold, the journey of thiomorpholine is a testament to the enduring power of heterocyclic chemistry in drug discovery. Its unique physicochemical properties, conferred by the presence of the sulfur atom, have provided medicinal chemists with a versatile tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. The development of innovative synthetic methods, such as continuous flow chemistry, has further enhanced its accessibility and utility. As our understanding of complex biological pathways continues to grow, the strategic incorporation of the thiomorpholine moiety will undoubtedly play a crucial role in the design of the next generation of targeted and effective therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jchemrev.com [jchemrev.com]

- 6. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to the Safe Handling of Ethyl Thiomorpholine-3-Carboxylate Hydrochloride

Introduction

Ethyl thiomorpholine-3-carboxylate hydrochloride is a heterocyclic compound with applications as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. As a hydrochloride salt of a substituted thiomorpholine ester, its unique chemical structure necessitates a thorough understanding of its properties to ensure safe handling and mitigate potential risks in a research and development setting. This guide provides a comprehensive overview of the safety protocols, hazard assessments, and emergency procedures required for the responsible use of this compound. It is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory environment. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the fundamental properties of the substance. These properties influence its behavior under various conditions and dictate appropriate storage and handling protocols.

| Property | Value | Source |

| CAS Number | 159381-07-4 | [1][2][3] |

| Molecular Formula | C₇H₁₄ClNO₂S | [1] |

| Molecular Weight | 211.71 g/mol | [1][3] |

| IUPAC Name | ethyl thiomorpholine-3-carboxylate;hydrochloride | [1] |

| Synonyms | Thiomorpholine-3-carboxylic acid ethyl ester hydrochloride | [1][3] |

Section 2: Hazard Identification and Risk Assessment